2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-6-piperidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-4-2-6-11(13-9)14-10-5-3-7-12-8-10;;/h2,4,6,10,12H,3,5,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWHOLQWHNYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride is being investigated as a candidate for drug development targeting several therapeutic areas, including:
- Mood Disorders : Preliminary studies suggest potential efficacy in modulating neurotransmitter systems associated with mood regulation.
- Pain Management : The compound has shown promise in animal models for reducing pain responses, indicating its potential as an analgesic agent.
Biological Research
Mechanisms of Action
Research into the biological activity of this compound has revealed interactions with specific molecular targets, which may include:
- Dopamine Receptors : Studies indicate that the compound may act as an agonist for D3 dopamine receptors, which are implicated in neuroprotection against neurodegenerative conditions .
- Enzymatic Interactions : The compound may modulate the activity of various enzymes and receptors, influencing biochemical pathways critical for cellular function.
Case Studies
-
Neuropharmacological Applications
In one notable study, the analgesic effects of this compound were evaluated in animal models. Results indicated a significant reduction in pain responses compared to controls, highlighting its potential as a novel analgesic agent. -
Anticancer Studies
Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. Findings demonstrated that treatment with this compound resulted in a marked reduction in tumor size, with associated decreases in proliferation markers, suggesting its candidacy for further development in cancer therapeutics.
Summary of Applications
The diverse applications of this compound underscore its significance in advancing scientific research across multiple domains:
- Pharmaceuticals : As a candidate for drug development targeting mood disorders and pain management.
- Biochemical Tool : Utilized in research to explore interactions with biological targets.
The ongoing research aims to elucidate the precise mechanisms of action and therapeutic potential of this compound, focusing on its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with several pyridine derivatives, differing primarily in substituent groups and heterocyclic moieties. Key analogs include:
Table 1: Structural Comparison
Key Observations :
- Piperidine vs. Pyrrolidine Substitution : The target compound and JR-3153 differ in their heterocyclic amine substituents (piperidine vs. pyrrolidine). Piperidine’s six-membered ring may confer distinct steric and electronic properties compared to pyrrolidine’s five-membered ring, influencing receptor binding .
- Functional Groups : MPEP replaces the piperidine-ether with a phenylethynyl group, enabling potent mGluR5 antagonism and NMDA receptor cross-talk, which is absent in the dihydrochloride salts .
Functional and Pharmacological Comparisons
Table 2: Functional Properties
Key Observations :
- Mechanistic Divergence : MPEP’s phenylethynyl group enables mGluR5 antagonism and downstream NMDA receptor modulation, distinguishing it from piperidine/pyrrolidine analogs .
- Salt Form Advantages : Dihydrochloride salts (e.g., target compound and JR-3153) are preferred for improved solubility in aqueous media, critical for in vivo studies .
Biological Activity
2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a piperidine moiety and a methyl group, contributing to its unique pharmacological properties. Its molecular formula is C12H16Cl2N2O, and it is typically presented as a dihydrochloride salt for enhanced solubility.
This compound is known to interact with various neurotransmitter receptors and pathways:
- Histamine Receptors : It acts as a ligand for histamine H3 receptors, which are involved in modulating neurotransmitter release. This interaction suggests potential applications in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .
- Sigma Receptors : The compound also exhibits affinity for sigma-1 receptors, which are implicated in pain modulation and neuroprotection. This dual action may enhance its therapeutic efficacy in neuropathic pain management .
1. Neuropharmacological Effects
Research indicates that this compound demonstrates significant analgesic properties. In animal models, it has shown efficacy in reducing both nociceptive and neuropathic pain through its dual action on histamine H3 and sigma-1 receptors .
2. Anticancer Potential
Studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| MCF7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Mitochondrial disruption |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against various bacterial strains, indicating a broader therapeutic potential .
Case Studies
Recent studies have explored the therapeutic implications of this compound:
- Study on Pain Management : A study published in Pain Research demonstrated that the compound significantly reduced pain scores in rodent models of neuropathic pain compared to control groups, highlighting its potential for clinical application in pain relief .
- Anticancer Research : In another study focusing on breast cancer, treatment with the compound resulted in a significant reduction of tumor size in xenograft models, supporting its development as an adjunct therapy for cancer treatment .
Safety Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models .
Q & A
Q. Q. What methods reconcile discrepancies in reported IC values across different cell lines?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell passage numbers, serum-free media, and incubation times.
- Cell Viability Normalization : MTT assays with Z’-factor validation to exclude cytotoxic interference.
- Orthogonal Assays : Compare results from fluorescence-based (e.g., FLIPR) and radiometric (e.g., -thymidine uptake) methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
